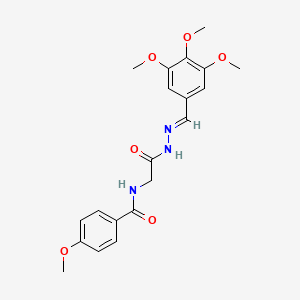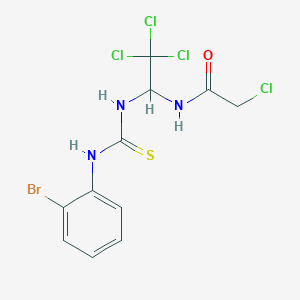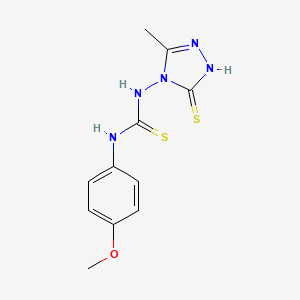
4-Methoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C20H23N3O6 and a molecular weight of 401.423 g/mol . This compound is known for its unique structure, which includes methoxy and hydrazino functional groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 4-Methoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide typically involves multiple steps. One common synthetic route includes the reaction of 4-methoxybenzoyl chloride with hydrazine hydrate to form 4-methoxybenzohydrazide. This intermediate is then reacted with 3,4,5-trimethoxybenzaldehyde under acidic conditions to yield the final product . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity through optimized reaction conditions and purification techniques.
Análisis De Reacciones Químicas
4-Methoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced hydrazino derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Methoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazino group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and antioxidant activities .
Comparación Con Compuestos Similares
4-Methoxy-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide can be compared with other similar compounds, such as:
- 4-Methoxy-N-(2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide
- 4-Methoxy-N-(2-oxo-2-(2-(2,3,4-trimethoxybenzylidene)hydrazino)ethyl)benzamide
- 4-Methyl-N-(2-oxo-2-(2-(3,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide
These compounds share similar structural features but differ in the position and number of methoxy groups, which can influence their chemical reactivity and biological activity
Propiedades
Número CAS |
767289-00-9 |
|---|---|
Fórmula molecular |
C20H23N3O6 |
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
4-methoxy-N-[2-oxo-2-[(2E)-2-[(3,4,5-trimethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C20H23N3O6/c1-26-15-7-5-14(6-8-15)20(25)21-12-18(24)23-22-11-13-9-16(27-2)19(29-4)17(10-13)28-3/h5-11H,12H2,1-4H3,(H,21,25)(H,23,24)/b22-11+ |
Clave InChI |
OBUKSVFOUUOLGL-SSDVNMTOSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12027134.png)
![7-cyclohexyl-6-imino-N-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12027136.png)
![2-[(3Z)-3-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B12027140.png)



![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methyl-2-thienyl)methylidene]acetohydrazide](/img/structure/B12027164.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-chlorobenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12027168.png)
![[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12027169.png)

![[4-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B12027175.png)

![(5E)-3-[4-(4-Morpholinyl)-4-oxobutyl]-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12027191.png)

